Increased Rotatable Bond Count Compared to 3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone possesses three rotatable bonds, whereas the direct phenylsulfonyl analog (CAS 113123-43-6) has only two. This additional rotatable bond arises from the benzylic CH2-SO2 linkage and may confer greater conformational flexibility, potentially impacting entropic binding penalties or crystalline packing [1].
| Evidence Dimension | Rotatable bond count (computed) |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: 2 rotatable bonds |
| Quantified Difference | Absolute difference of +1 rotatable bond |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
A higher rotatable bond count can influence a compound's entropy of binding and solubility profile, making 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone distinct for applications where conformational flexibility is critical.
- [1] PubChem Compound Summary for CID 1479284 and CID 2766974. View Source
